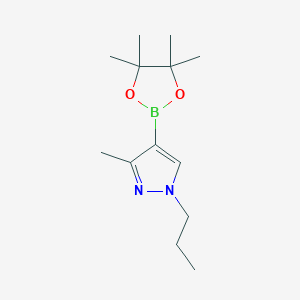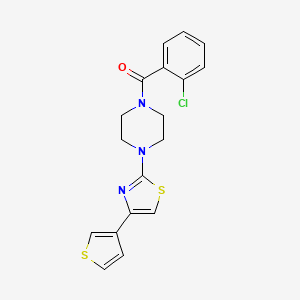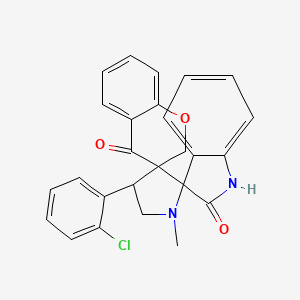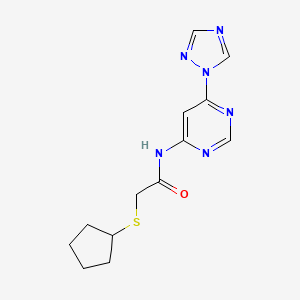![molecular formula C17H14FNO B2483031 N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide CAS No. 2411310-56-8](/img/structure/B2483031.png)
N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide, commonly known as FPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPB is a synthetic compound that belongs to the class of alkynamides and is known for its unique structural properties.
Mécanisme D'action
The mechanism of action of FPPB involves its interaction with the sigma-1 receptor. FPPB binds to the sigma-1 receptor with high affinity and modulates its activity. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. FPPB can modulate these processes and has been shown to have neuroprotective and antidepressant effects.
Biochemical and Physiological Effects:
FPPB has been shown to have several biochemical and physiological effects. FPPB can modulate calcium signaling and can regulate the release of neurotransmitters such as dopamine and glutamate. FPPB can also modulate the activity of ion channels and can regulate the influx of calcium ions into cells. FPPB has been shown to have neuroprotective effects and can attenuate neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. FPPB has also been shown to have antidepressant effects and can improve cognitive function in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
FPPB has several advantages for lab experiments. FPPB is a synthetic compound that can be easily synthesized in the laboratory. FPPB has a high affinity for the sigma-1 receptor and can be used as a tool compound to study the function of the sigma-1 receptor. FPPB has been shown to have neuroprotective and antidepressant effects, which makes it a potential candidate for drug development.
However, FPPB also has limitations for lab experiments. FPPB has not been extensively studied in humans, and its safety profile is not well established. FPPB has potential side effects, and its long-term effects are not known. FPPB also has limited solubility in water, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several future directions for research on FPPB. One potential direction is to further investigate the mechanism of action of FPPB and its interaction with the sigma-1 receptor. Another potential direction is to study the safety and efficacy of FPPB in humans. FPPB has potential applications in the treatment of neurodegenerative diseases and depression, and further research is needed to evaluate its therapeutic potential. Additionally, FPPB can be used as a tool compound to study the function of the sigma-1 receptor and its role in various diseases.
Méthodes De Synthèse
The synthesis method of FPPB involves a series of chemical reactions that are carried out in the laboratory. The starting material for the synthesis is 2-fluoro-4-phenylbenzaldehyde, which is reacted with propargylamine in the presence of a catalyst to form the intermediate product. The intermediate product is then reacted with but-2-ynoic acid in the presence of a coupling agent to form FPPB. The purity of FPPB can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
FPPB has potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. FPPB has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. The sigma-1 receptor has been implicated in several diseases, including Alzheimer's disease, Parkinson's disease, and depression. FPPB has been shown to have neuroprotective effects and can attenuate neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. FPPB has also been shown to have antidepressant effects and can improve cognitive function in animal models of depression.
Propriétés
IUPAC Name |
N-[(2-fluoro-4-phenylphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO/c1-2-6-17(20)19-12-15-10-9-14(11-16(15)18)13-7-4-3-5-8-13/h3-5,7-11H,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKQIDLKVQLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=C(C=C1)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-(dimethylamino)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2482949.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2482951.png)


![[3-(2,4,6-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2482957.png)
![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2482958.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2482960.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2482963.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2482964.png)
![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)
![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)
